molecular formula C11H13N3S B15209896 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B15209896
M. Wt: 219.31 g/mol
InChI Key: NFDLJSSFAJRCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that combines the structural features of thiophene and pyrazole Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which may confer unique properties and applications not found in other compounds.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-ethyl-3-thiophen-3-yl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C11H13N3S/c1-2-14-11-9(3-5-12-11)10(13-14)8-4-6-15-7-8/h4,6-7,12H,2-3,5H2,1H3

InChI Key

NFDLJSSFAJRCQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.